

(S)-propane-1,2-diol chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of (S)-propane-1,2-diol

Introduction

(S)-propane-1,2-diol, also known as (S)-(+)-propylene glycol, is the S-enantiomer of propane-1,2-diol.[1] It is a chiral organic compound that presents as a clear, colorless, and viscous liquid.[1][2][3] This compound is practically odorless and has a sweet, slightly acrid taste, similar to glycerin.[1][2] **(S)-propane-1,2-diol** serves as a valuable chiral building block in organic synthesis and is utilized as an organic solvent and diluent in pharmaceutical preparations.[2][4] Furthermore, it is a metabolite found in humans and Escherichia coli.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, complete with experimental protocols for their determination.

Chemical Properties

(S)-propane-1,2-diol is a vicinal diol, characterized by hydroxyl groups on adjacent carbon atoms.[1] Its chemical identity is well-established through various identifiers.

Identifier	Value
CAS Number	4254-15-3[2][3][4]
Molecular Formula	C ₃ H ₈ O ₂ [2][3][4]
Molecular Weight	76.09 g/mol [1][2][3][5]
IUPAC Name	(2S)-propane-1,2-diol[3][4][6]
Synonyms	(S)-(+)-1,2-Propanediol, (S)-Propylene glycol, L-1,2-Propanediol[2][4]
InChI Key	DNIAPMSPPWPWGF-VKHMYHEASA-N[5][7]
SMILES	CINVALID-LINKCO[4][7]

Stability and Reactivity: **(S)-propane-1,2-diol** is stable at cool temperatures when stored in a well-closed container.[2] However, it is hygroscopic and should be protected from light and stored in a cool, dry place.[2][8][9] At high temperatures and in the open, it is susceptible to oxidation, which can yield products such as propionaldehyde, lactic acid, pyruvic acid, and acetic acid.[2] It is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents.[4]

Physical Properties

The physical characteristics of **(S)-propane-1,2-diol** have been extensively documented and are summarized in the table below.

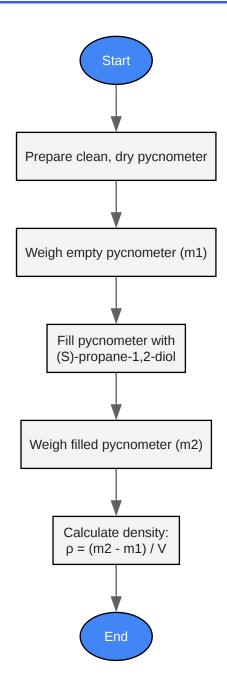
Property	Value	Conditions
Appearance	Clear, colorless, viscous liquid[1][2][10]	Ambient
Melting Point	-59 °C[2][9]	-
Boiling Point	186-188 °C[2][4][7][8]	765 mmHg
Density	1.036 g/mL[2][7][8][9]	at 20 °C
1.04 g/mL[7]	at 25 °C	
Refractive Index	1.432[2][4][7][8]	at 20 °C (D-line)
Optical Rotation	$[\alpha] = +16.5^{\circ}[1][2][7]$	at 20 °C (D-line), neat
[α] = +16°[2][4]	neat	
[α] = +16°[2][4] Solubility	neat Miscible with water, acetone, chloroform, ethanol, and glycerin.[2] Soluble in ether.[2] Insoluble in light mineral oil and fixed oils.[2]	-
	Miscible with water, acetone, chloroform, ethanol, and glycerin.[2] Soluble in ether.[2] Insoluble in light mineral oil	-
Solubility	Miscible with water, acetone, chloroform, ethanol, and glycerin.[2] Soluble in ether.[2] Insoluble in light mineral oil and fixed oils.[2]	-
Solubility	Miscible with water, acetone, chloroform, ethanol, and glycerin.[2] Soluble in ether.[2] Insoluble in light mineral oil and fixed oils.[2] 14.49 ± 0.20 (Predicted)[2][6]	-

Experimental Protocols

Detailed methodologies for the determination of key physical properties of **(S)-propane-1,2-diol** are provided below.

Determination of Density using a Pycnometer

This protocol outlines the measurement of the density of **(S)-propane-1,2-diol** using a pycnometer, a flask with a precise volume.[11]



Methodology:

- Preparation: Clean and dry a pycnometer of known volume (e.g., 25 mL).
- Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer using an analytical balance and record the mass (m₁).
- Mass of Pycnometer with Sample: Fill the pycnometer with **(S)-propane-1,2-diol**, ensuring no air bubbles are present. Place the stopper and wipe away any excess liquid. Weigh the filled pycnometer and record the mass (m₂).
- Temperature Control: Ensure the temperature of the sample is maintained at 20 °C during the measurement.
- Calculation: The density (ρ) is calculated using the formula: $\rho = (m_2 m_1) / V$ where V is the volume of the pycnometer.

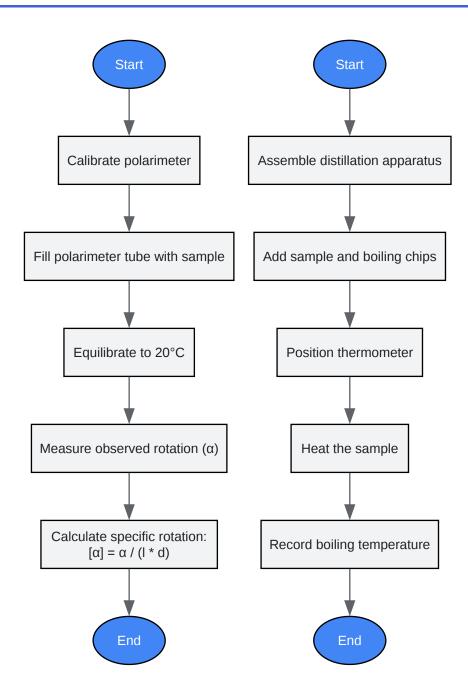
Click to download full resolution via product page

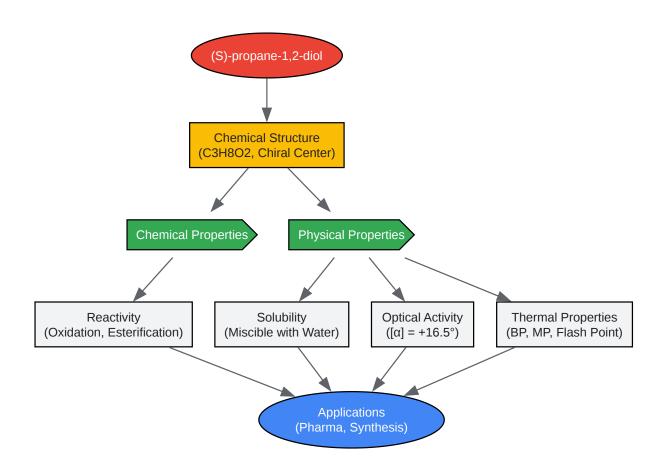
Caption: Workflow for Density Determination.

Determination of Optical Rotation

This protocol describes the measurement of the specific rotation of **(S)-propane-1,2-diol** using a polarimeter.[12][13][14]

Methodology:





- Instrument Calibration: Calibrate the polarimeter by taking a zero reading with an empty sample tube.
- Sample Preparation: Fill a 100 mm polarimeter tube with neat **(S)-propane-1,2-diol**, ensuring there are no air bubbles in the light path.
- Temperature Equilibration: Maintain the sample temperature at 20 °C.
- Measurement: Place the sample tube in the polarimeter and measure the angle of rotation
 (α). The light source should be a sodium D-line (589.3 nm).[12]
- Calculation: For a neat liquid, the specific rotation [α] is calculated as: [α] = α / (I * d) where α is the observed rotation in degrees, I is the path length in decimeters (1 for a 100 mm tube), and d is the density of the liquid at the measurement temperature.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy (S)-(+)-1,2-Propanediol | 4254-15-3 [smolecule.com]
- 2. (S)-(+)-1,2-Propanediol | 4254-15-3 [chemicalbook.com]
- 3. (S)-propane-1,2-diol | C3H8O2 | CID 439846 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(+)-1,2-Propanediol, 97% | Fisher Scientific [fishersci.ca]
- 5. (S)-(+)-1,2-Propanediol [webbook.nist.gov]
- 6. Showing Compound (S)-propane-1,2-diol (FDB030175) FooDB [foodb.ca]

- 7. (S)-(+)-1,2-丙二醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. (S) (+) -1, 2-Propanediol CAS 4254-15-3 (S) -Propane-1, 2-Diol CAS 4254-15-3 [sunwisechem.com]
- 9. (S) (+) -1, 2-Propanediol (S) -Propane-1, 2-Diol CAS 4254-15-3 [sunwisechem.com]
- 10. (S)-(+)-1,2-Propanediol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. mt.com [mt.com]
- 12. digicollections.net [digicollections.net]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. Optical rotation Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(S)-propane-1,2-diol chemical and physical properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200883#s-propane-1-2-diol-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

